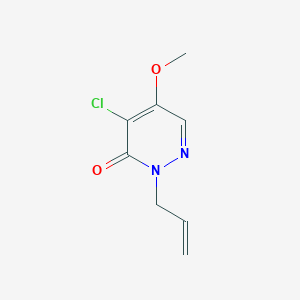
2-allyl-4-chloro-5-methoxy-3(2H)-pyridazinone
Übersicht
Beschreibung
2-allyl-4-chloro-5-methoxy-3(2H)-pyridazinone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a pyridazinone derivative that has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-allyl-4-chloro-5-methoxy-3(2H)-pyridazinone is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic effects may be due to its ability to inhibit the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. Its ability to inhibit platelet aggregation and thromboxane synthesis may be due to its effect on the arachidonic acid pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-allyl-4-chloro-5-methoxy-3(2H)-pyridazinone has interesting biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have antipyretic effects, reducing fever in animal models. Additionally, it has been found to inhibit platelet aggregation and thromboxane synthesis, which may have implications for cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-allyl-4-chloro-5-methoxy-3(2H)-pyridazinone in lab experiments is its potential as a selective COX-2 inhibitor, which may have fewer side effects than non-selective COX inhibitors. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research on 2-allyl-4-chloro-5-methoxy-3(2H)-pyridazinone. One direction could be to further investigate its potential as a cancer chemopreventive agent, as well as its effects on platelet aggregation and thromboxane synthesis. Additionally, more research could be done to elucidate its mechanism of action and to identify any potential side effects. Finally, it could be interesting to explore its potential as a therapeutic agent for other conditions, such as autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-allyl-4-chloro-5-methoxy-3(2H)-pyridazinone in scientific research are numerous. It has been studied for its anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential as a cancer chemopreventive agent, as well as for its ability to inhibit platelet aggregation and thromboxane synthesis.
Eigenschaften
IUPAC Name |
4-chloro-5-methoxy-2-prop-2-enylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-4-11-8(12)7(9)6(13-2)5-10-11/h3,5H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTGNIGLJFCWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)CC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-allyl-4-chloro-5-methoxy-3(2H)-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-isopropyl-1'-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4772748.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4772749.png)
![N-[3-(acetylamino)phenyl]-3-(propionylamino)benzamide](/img/structure/B4772758.png)
![methyl 3-({[2-(cyclopropylcarbonyl)hydrazino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4772761.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-ethylbutanamide](/img/structure/B4772766.png)
![N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4772769.png)
![N-{2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethyl}acetamide](/img/structure/B4772781.png)

![3-[(4-propoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B4772796.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1,2-dimethyl-1H-indol-3-yl)ethanone](/img/structure/B4772815.png)
![6-methyl-3-phenyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B4772819.png)

![3-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4772838.png)